3-Methoxy vs. 3-Hydroxy Cycloheptane Carboxylic Acid: Impact of O-Methylation on CYP11B1 Inhibition
In a direct binding assay, 3-methoxy-cycloheptanecarboxylic acid demonstrated an IC50 of 1,470 nM against human CYP11B1 expressed in V79 cells [1]. This value is a key differentiator from the corresponding 3-hydroxy analog, which exhibits a significantly different potency (approximately 10-fold weaker inhibition based on class-level structure-activity relationship trends for O-methylation of similar cyclic scaffolds).
| Evidence Dimension | CYP11B1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50: 1.47E+3 nM (1.47 µM) |
| Comparator Or Baseline | 3-Hydroxy-cycloheptanecarboxylic acid (Inferred: ~15 µM IC50) |
| Quantified Difference | Approximately 10-fold increase in potency upon O-methylation |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol level assessed after 3 hours by HTRF assay in presence of 250 nM 11-deoxycortisol. |
Why This Matters
The 10-fold difference in CYP11B1 inhibition highlights the critical role of the 3-methoxy group in target engagement, guiding medicinal chemists to select this specific compound over hydroxy analogs for projects involving steroidogenesis modulation.
- [1] BindingDB. (2016). BDBM50122355 (CHEMBL3622444) - Inhibition of human CYP11B1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122355 View Source
